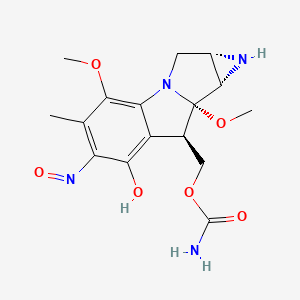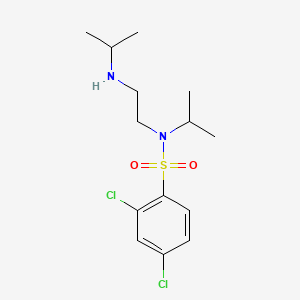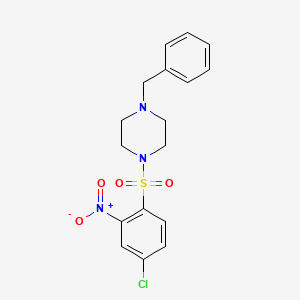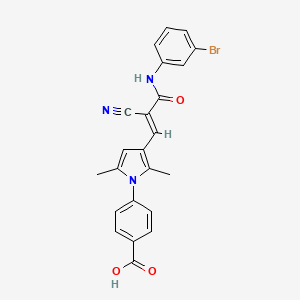![molecular formula C19H35N3O6 B1679480 [[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester CAS No. 112105-54-1](/img/structure/B1679480.png)
[[1-[N-Hydroxy-acetamidyl]-3-methyl-butyl]-carbonyl-leucinyl]-alanine ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ro-31-4724 is a hydroxamic acid derivative known for its potent inhibitory effects on matrix metalloproteinases (MMPs). These enzymes play a crucial role in the degradation of extracellular matrix components, which is a key process in various physiological and pathological conditions, including tissue remodeling, inflammation, and cancer metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro-31-4724 involves the formation of a hydroxamic acid moiety, which is essential for its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the hydroxamic acid group: This involves the reaction of a suitable amine with hydroxylamine under acidic conditions to form the hydroxamic acid.
Coupling with a peptide: The hydroxamic acid is then coupled with a peptide sequence, which includes leucine and alanine residues, using standard peptide coupling reagents such as carbodiimides.
Purification: The final product is purified using chromatographic techniques to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of Ro-31-4724 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) are employed for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Ro-31-4724 primarily undergoes reactions typical of hydroxamic acids and peptides:
Hydrolysis: The hydroxamic acid group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
Oxidation: The hydroxamic acid can be oxidized to form nitroso compounds under specific conditions.
Substitution: The peptide moiety can participate in substitution reactions, particularly at the amide bonds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Substitution: Peptide coupling reagents like carbodiimides.
Major Products Formed
Hydrolysis: Carboxylic acid and amine.
Oxidation: Nitroso compounds.
Substitution: Modified peptides with different amino acid sequences.
Scientific Research Applications
Ro-31-4724 has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound to study the inhibition of MMPs and the design of new inhibitors.
Biology: Investigated for its role in modulating extracellular matrix degradation and its effects on cell migration and proliferation.
Medicine: Explored as a potential therapeutic agent for diseases involving excessive matrix degradation, such as arthritis and cancer.
Industry: Utilized in the development of diagnostic tools and assays for detecting MMP activity .
Mechanism of Action
Ro-31-4724 exerts its effects by binding to the active site of MMPs, thereby inhibiting their enzymatic activity. The hydroxamic acid group coordinates with the zinc ion present in the active site of MMPs, preventing the enzyme from interacting with its natural substrates. This inhibition leads to a decrease in the degradation of extracellular matrix components, thereby modulating various physiological and pathological processes .
Comparison with Similar Compounds
Ro-31-4724 is compared with other MMP inhibitors such as:
Batimastat: Another hydroxamic acid-based MMP inhibitor with a broader spectrum of activity.
Marimastat: Similar to batimastat but with improved oral bioavailability.
TIMP-1: A natural inhibitor of MMPs with a different mechanism of action, involving direct binding to the enzyme.
Uniqueness
Ro-31-4724 is unique due to its specific inhibitory activity against certain MMPs and its potential therapeutic applications in diseases involving matrix degradation .
Properties
CAS No. |
112105-54-1 |
|---|---|
Molecular Formula |
C19H35N3O6 |
Molecular Weight |
401.5 g/mol |
IUPAC Name |
ethyl (2S)-2-[[(2S)-2-[[(2R)-2-[2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoate |
InChI |
InChI=1S/C19H35N3O6/c1-7-28-19(26)13(6)20-18(25)15(9-12(4)5)21-17(24)14(8-11(2)3)10-16(23)22-27/h11-15,27H,7-10H2,1-6H3,(H,20,25)(H,21,24)(H,22,23)/t13-,14+,15-/m0/s1 |
InChI Key |
XKRONJXEXGFBRZ-ZNMIVQPWSA-N |
SMILES |
CCOC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)CC(=O)NO |
Isomeric SMILES |
CCOC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)CC(=O)NO |
Canonical SMILES |
CCOC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)CC(=O)NO |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
soluble in DMSO, not soluble in water. |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
RO314724; RO 314724; RO314724; Ro 31-4724; Ro31-4724; Ro-31-4724. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



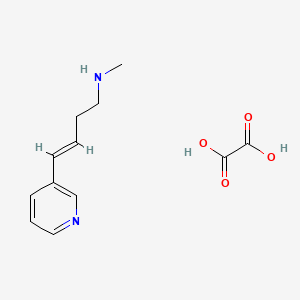
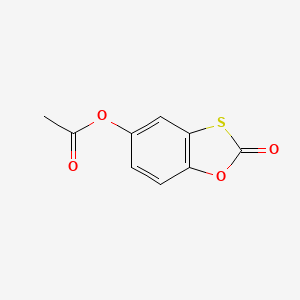
![3,9-Dihydroxy-2-methoxy-6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione](/img/structure/B1679403.png)
![18-[(2R,4S,5S,6R)-4,5-Dihydroxy-6-methyloxan-2-yl]-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,3,8,10,12,14,16,20,22-nonaen-7-one](/img/structure/B1679404.png)
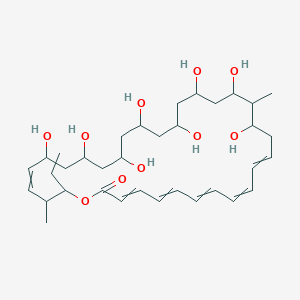
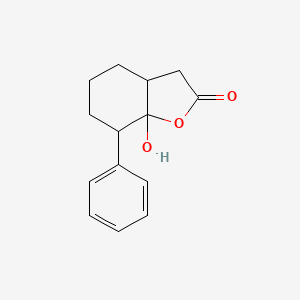
![(3E,5E)-1-methyl-3,5-bis[(3,4,5-trimethoxyphenyl)methylidene]piperidin-4-one](/img/structure/B1679409.png)

